6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrazine family. This compound features a unique structure characterized by a fused pyrazole and pyrazine ring system, along with a carboxylic acid group and a methyl substituent. Its molecular formula is , and it has been the subject of various scientific studies due to its potential biological activities, particularly in medicinal chemistry and pharmacology .
6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is classified under the category of pyrazolo derivatives. It can be sourced from synthetic routes involving pyrazolopyrazine derivatives and other organic reagents. The compound has been noted for its potential applications in drug development, particularly as an inhibitor of specific enzymes related to viral replication .
The synthesis of 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves several key steps:
These methods highlight the importance of regioselectivity and catalytic processes in the synthesis of this complex heterocyclic compound .
While detailed industrial production methods are not extensively documented for this compound, general principles of organic synthesis apply. Techniques such as continuous flow reactors may enhance efficiency and scalability in producing this compound on a larger scale.
The molecular structure of 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can be represented as follows:
This unique structure contributes to its reactivity and potential biological activity .
6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents significantly influences the reaction pathways and products formed .
The mechanism of action for 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. It has been identified as an inhibitor of certain enzymes involved in viral replication processes. For instance, studies have shown that derivatives of this compound can inhibit HIV integrase activity by binding to the active site of the enzyme, thereby preventing viral replication .
The physical properties of 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid include:
Chemical properties include reactivity towards various electrophiles and nucleophiles due to the presence of functional groups like the carboxylic acid. The compound's stability under different pH conditions can also influence its behavior in biological systems.
Relevant data indicate that its reactivity is largely determined by the substituents on the pyrazole ring system .
6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several potential applications in scientific research:
6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid represents a structurally intricate heterocyclic compound of significant interest in modern medicinal chemistry. This molecule integrates a partially saturated pyrazolo[1,5-a]pyrazine core – a privileged scaffold in drug discovery – with strategically positioned methyl, oxo, and carboxylic acid functionalities that collectively modulate its physicochemical and biological properties. The pyrazolo[1,5-a]pyrazine system belongs to the bicyclic fused heterocycles characterized by a bridgehead nitrogen atom, imparting substantial molecular rigidity while maintaining synthetic versatility for peripheral modification. This compound exemplifies how subtle structural variations within heterocyclic frameworks can profoundly influence biochemical interactions and pharmacokinetic profiles, making it a compelling subject for pharmaceutical exploration [1] .
Table 1: Key Identifiers of 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid
Chemical Descriptor | Value/Identifier |
---|---|
Systematic Name | 6-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Molecular Formula | C₈H₉N₃O₃ |
Molecular Weight | 195.18 g/mol |
CAS Registry Number | Not available in provided sources (Hydrochloride salt: 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride) |
SMILES | O=C1C2=CC(C(O)=O)=NN2CCN1C |
InChI Key | YSTHUIJLYZJPGM-UHFFFAOYSA-N (Hydrochloride salt) |
Pyrazolo[1,5-a]pyrazine derivatives constitute an emerging class of nitrogen-rich heterocyclic compounds demonstrating remarkable versatility in drug discovery programs. These fused bicyclic systems exhibit a unique electronic distribution and molecular geometry that facilitate targeted interactions with diverse biological macromolecules, particularly protein kinases and viral enzymes. The pyrazolo[1,5-a]pyrazine core provides a rigid, planar framework that supports precise three-dimensional positioning of pharmacophoric substituents, enhancing binding affinity and selectivity toward therapeutic targets. This structural characteristic underpins their increasing prominence in the design of enzyme inhibitors, where the bicyclic system often serves as an effective adenine mimetic in ATP-competitive inhibitors [4] [5].
The therapeutic relevance of this scaffold is prominently illustrated by its incorporation into casein kinase 1 (CK1) inhibitors, as evidenced by patent WO2015073763A1. These enzymes regulate critical cellular processes including circadian rhythms, membrane trafficking, and DNA repair, with dysregulation implicated in neurodegenerative disorders and cancer. Pyrazolo[1,5-a]pyrazine derivatives demonstrate potent inhibitory activity against CK1δ/ε isoforms through competitive binding at the ATP pocket, leveraging their planar heteroaromatic system to establish key hydrogen bonds and hydrophobic interactions within the kinase domain. Molecular modeling studies reveal that the nitrogen atoms at positions 1 and 8 of the pyrazolo[1,5-a]pyrazine core form essential hydrogen bonds with the hinge region residues of CK1, while appropriately positioned hydrophobic substituents engage with adjacent lipophilic pockets [4].
Beyond kinase inhibition, pyrazolo[1,5-a]pyrazine derivatives exhibit considerable antiviral potential. Patent WO2018011163A1 discloses related 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine compounds with activity against hepatitis B virus (HBV), functioning through inhibition of viral replication machinery. The scaffold's ability to accommodate varied substitution patterns enables optimization for viral target engagement while maintaining favorable drug-like properties. This adaptability is further demonstrated in derivatives targeting bacterial pathogens, where the pyrazolo[1,5-a]pyrazine core serves as a versatile platform for structure-activity relationship (SAR) explorations to enhance antimicrobial efficacy and overcome resistance mechanisms [5] [6].
The scaffold's synthetic accessibility significantly contributes to its medicinal chemistry utility. Efficient cyclocondensation strategies enable rapid assembly of the bicyclic core from readily available precursors like β-enaminones and 3-aminopyrazoles. Subsequent functionalization at multiple positions (C-2, C-3, C-5, C-6, C-7) facilitates extensive SAR studies and lead optimization campaigns. This synthetic versatility, combined with favorable physicochemical properties such as aqueous solubility and metabolic stability, positions the pyrazolo[1,5-a]pyrazine scaffold as a privileged structure in contemporary drug discovery, particularly for targeted oncology and antiviral therapeutics [5] [7].
The strategic incorporation of specific substituents—particularly the 6-methyl group and the 4-oxo functionality—dramatically influences the physicochemical properties, conformational behavior, and biological activity profiles of pyrazolo[1,5-a]pyrazine derivatives. The 6-methyl substituent occupies a pivotal position adjacent to the bridgehead nitrogen (N-5), introducing stereoelectronic effects that modulate both the basicity of adjacent nitrogen atoms and the overall molecular conformation. This methyl group induces a slight puckering in the piperazine-like ring segment, reducing planarity and potentially enhancing complementarity with the three-dimensional topology of enzyme active sites. NMR analyses reveal that methylation at N-6 restricts conformational flexibility through steric interactions, locking the molecule into a preferred orientation that optimizes binding interactions with biological targets such as protein kinases. Furthermore, the methyl group contributes to favorable lipophilic interactions within hydrophobic subpockets of target proteins, as observed in cocrystal structures of analogous methylated heterocyclic kinase inhibitors [1] [4].
The 4-oxo (keto) group constitutes an essential pharmacophoric element, transforming the pyrazine ring into a lactam system with distinctive hydrogen-bonding capabilities. This carbonyl group serves as a hydrogen bond acceptor, frequently engaging in critical interactions with backbone amide protons or side-chain hydroxyl groups in enzyme active sites. In kinase inhibition, such as CK1δ/ε, the 4-oxo functionality typically participates in hinge region binding, mimicking the adenine N1 acceptor interaction observed in ATP binding. Quantum mechanical calculations indicate that the lactam carbonyl exhibits enhanced polarity and hydrogen-bond accepting ability compared to the parent pyrazine nitrogen, contributing to stronger target affinity. Additionally, the 4-oxo group significantly influences the compound's electronic distribution, decreasing electron density at C-3 and C-5 while increasing acidity at the adjacent N-5 position, which may facilitate protonation under physiological conditions [1] [4].
The carboxylic acid at position 2 introduces both synthetic versatility and polarity modulation. This functional group enables straightforward derivatization into amides, esters, and other bioisosteres through established coupling chemistry, facilitating prodrug strategies and SAR exploration. The acid moiety enhances aqueous solubility at physiological pH through ionization (pKa ~3-4), addressing a common limitation of lipophilic heterocyclic scaffolds. Additionally, the negatively charged carboxylate can form salt bridges with basic residues (e.g., lysine, arginine) in target proteins, as demonstrated in molecular docking studies of related structures. The carboxylic acid's positioning at the molecular periphery allows extension toward solvent-exposed regions in enzyme binding sites, minimizing entropic penalties associated with binding while enabling interactions with polar residues inaccessible to purely lipophilic compounds [1] [7].
Table 2: Structural and Functional Contributions of Key Substituents
Structural Feature | Physicochemical Influence | Biological Significance | Synthetic Utility |
---|---|---|---|
6-Methyl Group | • Enhanced lipophilicity (cLogP +0.5)• Restricted conformational flexibility• Increased steric bulk | • Hydrophobic pocket occupancy• Modulation of nitrogen basicity• Improved target complementarity | • Limited direct derivatization• Introduced via N-alkylation during synthesis |
4-Oxo Functionality | • Formation of lactam system• Enhanced dipole moment• Increased hydrogen-bond accepting capacity | • Key hinge-binding motif in kinase inhibition• ATP-mimetic interactions• Conformational stabilization | • Anchor for molecular diversity• Participates in ring-forming reactions |
C2-Carboxylic Acid | • pKa ~3.5-4.0• Enhanced solubility (>5 mg/mL at pH 7.4)• Zwitterionic potential | • Salt bridge formation• Prodrug derivatization site• Metal-coordination capability | • Amide coupling (peptide-like chemistry)• Esterification• Bioisostere replacement |
The synergistic interplay between these substituents creates a multifaceted pharmacophore with balanced physicochemical properties. The hydrochloride salt form (documented as 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride) exemplifies how ionization state manipulation optimizes solid-state characteristics and solubility. This salt form exhibits significantly enhanced aqueous solubility (>20 mg/mL) compared to the free acid, facilitating biological evaluation and formulation development. The crystalline powder morphology (as reported for the hydrochloride salt) ensures improved handling and storage stability under refrigerated conditions (2-8°C), crucial for maintaining compound integrity during pharmaceutical development .
Synthetic routes to this compound typically employ cyclocondensation strategies, leveraging the reactivity of β-dicarbonyl compounds or β-enaminones with appropriately substituted 3-aminopyrazoles. The 6-methyl group is commonly introduced through N-alkylation steps either before or after bicyclic ring formation, while the 4-oxo group originates from carbonyl-containing precursors or through post-cyclization oxidation. These efficient methodologies enable gram-scale synthesis with purity exceeding 95%, as confirmed by HPLC analysis of commercial samples. The robust synthetic accessibility, combined with the structural features that confer target engagement versatility, positions this compound as a valuable intermediate for developing novel therapeutic agents targeting enzymopathies in oncology, virology, and neurodegeneration [1] [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: